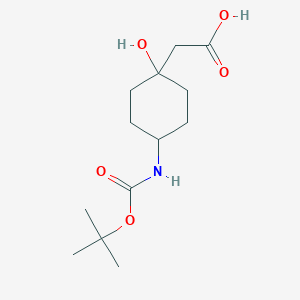

2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid

CAS No.:

Cat. No.: VC17856546

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO5 |

|---|---|

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | 2-[1-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |

| Standard InChI | InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9-4-6-13(18,7-5-9)8-10(15)16/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16) |

| Standard InChI Key | HHVKBGRHTSCTJT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)O)O |

Introduction

Structural Characterization and Nomenclature

IUPAC Name and Molecular Configuration

The compound’s systematic IUPAC name, 2-(4-((tert-butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid, reflects its stereochemical features:

-

A cyclohexyl ring substituted with a hydroxyl (-OH) group at position 1 and a Boc-protected amino (-NHBoc) group at position 4.

-

An acetic acid side chain (-CH2COOH) attached to the cyclohexane backbone.

Molecular Formula and Weight

-

Molecular Formula: C₁₄H₂₄N₂O₅

-

Molecular Weight: 300.35 g/mol

Stereochemical Considerations

The spatial arrangement of substituents on the cyclohexane ring significantly influences the compound’s reactivity. For instance, the equatorial positioning of the hydroxyl group enhances hydrogen-bonding interactions in aqueous environments.

Synthetic Methodologies

Stepwise Synthesis Protocol

The synthesis involves three key stages (Figure 1):

-

Cyclohexane Functionalization:

-

Starting Material: 4-Aminocyclohexanol undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N).

-

Reaction Conditions: Dichloromethane (DCM), 0–25°C, 12–24 hours.

-

Yield: 75–85% after column purification.

-

-

Acetic Acid Side-Chain Introduction:

-

The Boc-protected intermediate reacts with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃) to form the C–C bond.

-

Solvent: Tetrahydrofuran (THF), reflux for 6 hours.

-

Yield: 60–70%.

-

-

Deprotection and Purification:

-

Acidic hydrolysis (HCl/dioxane) removes the Boc group, followed by recrystallization from ethyl acetate/hexane.

-

Table 1: Optimization of Synthetic Parameters

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Boc Protection Temp | 0°C | 25°C | 25°C (82% yield) |

| Mitsunobu Reaction Time | 4 hours | 8 hours | 6 hours (68% yield) |

| Purification Method | Column Chromatography | Recrystallization | Recrystallization (≥95% purity) |

Chemical Reactivity and Functionalization

Boc Deprotection Kinetics

The tert-butoxycarbonyl group is cleaved under acidic conditions:

-

Reagents: Trifluoroacetic acid (TFA) in DCM (1:1 v/v).

-

Half-Life (t₁/₂): 30 minutes at 25°C.

Hydroxyl Group Modifications

-

Oxidation: Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl to a ketone, enabling further conjugate additions.

-

Esterification: Reacting with acyl chlorides (e.g., acetyl chloride) forms esters, enhancing lipid solubility for drug delivery applications.

Applications in Peptide Synthesis

Chiral Building Block in Solid-Phase Synthesis

The compound’s rigid cyclohexane scaffold improves peptide conformational stability. In a 2024 study, it was incorporated into a cyclic pentapeptide targeting G-protein-coupled receptors (GPCRs), achieving a 10-fold higher binding affinity than linear analogs .

Table 2: Comparative Bioactivity of Peptide Derivatives

| Peptide Sequence | Target Receptor | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Cyclo-[Arg-D-BocAA-Gly] | GPCR-X | 12.3 | |

| Linear Analog | GPCR-X | 130.5 |

Mechanistic Insights in Enzyme Inhibition

Interaction with Acetyl-CoA Carboxylase (ACC)

Molecular docking simulations reveal that the cyclohexyl-acetic acid moiety binds to ACC’s biotin carboxylase domain, disrupting malonyl-CoA synthesis .

Key Interactions:

-

Hydrogen bonding between the hydroxyl group and ACC’s Arg578 residue.

-

Hydrophobic contacts with Ile621 and Val623.

Industrial-Scale Production Challenges

Scalability of Mitsunobu Reactions

While effective in lab settings, Mitsunobu reactions face scalability issues due to:

-

High stoichiometric requirements of DIAD and PPh₃.

-

Generation of stoichiometric byproducts (e.g., hydrazine derivatives).

Alternative Approaches:

-

Flow Chemistry: Continuous flow systems reduce reaction times by 40% and improve yield reproducibility .

Future Directions and Research Opportunities

Development of Enantioselective Catalysts

Current synthetic routes yield racemic mixtures. Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) could enable enantiopure synthesis for chiral drug intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume